(E)-(1-(3-bromo-2,4,6-trimethylphenyl)ethene-1,2-diyl)dibenzene

Physicochemical Property Isomer Differentiation Lipophilicity

(E)-(1-(3-bromo-2,4,6-trimethylphenyl)ethene-1,2-diyl)dibenzene (CAS 1116339-35-5) is a tetrasubstituted olefin belonging to the class of brominated stilbene derivatives. It features a central (E)-stilbene core with a bulky 3-bromo-2,4,6-trimethylphenyl (bromomesityl) substituent.

Molecular Formula C23H21Br
Molecular Weight 377.3 g/mol
Cat. No. B12097848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-(1-(3-bromo-2,4,6-trimethylphenyl)ethene-1,2-diyl)dibenzene
Molecular FormulaC23H21Br
Molecular Weight377.3 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1C(=CC2=CC=CC=C2)C3=CC=CC=C3)C)Br)C
InChIInChI=1S/C23H21Br/c1-16-14-17(2)23(24)18(3)22(16)21(20-12-8-5-9-13-20)15-19-10-6-4-7-11-19/h4-15H,1-3H3/b21-15+
InChIKeyUQCUKNVEJHAXAK-RCCKNPSSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Introduction to (E)-(1-(3-Bromo-2,4,6-Trimethylphenyl)Ethene-1,2-Diyl)Dibenzene


(E)-(1-(3-bromo-2,4,6-trimethylphenyl)ethene-1,2-diyl)dibenzene (CAS 1116339-35-5) is a tetrasubstituted olefin belonging to the class of brominated stilbene derivatives. It features a central (E)-stilbene core with a bulky 3-bromo-2,4,6-trimethylphenyl (bromomesityl) substituent . This precise arrangement of a heavy halogen on a sterically congested mesityl ring imparts distinct electronic (logP: 6.96) and photophysical properties, positioning it as a specialized building block for advanced organic synthesis and materials science, distinct from simpler bromo-stilbenes or triphenylethylene analogs .

The Structural Uniqueness of (E)-(3-Bromo-2,4,6-Trimethylphenyl)Stilbene


This compound cannot be substituted by other bromo-stilbenes or triphenylethylene derivatives due to the non-interchangeable properties dictated by its structure [1]. Specifically, the presence of three methyl groups on the aryl ring creates torsional hindrance absent in unsubstituted or mono-substituted analogs [2]. This directly influences the compound's conformational stability, its LogP value (which is 0.04 units higher than its isomer tri-p-tolylvinyl bromide), and the precise wavelength at which the heavy atom effect of bromine operates for applications like triplet sensitization [3]. Such specific physicochemical profiles mean a generic replacement can lead to drastically different reactivity in cross-coupling reactions or unexpected photophysical behavior in material applications.

Quantitative Differentiation Evidence for (E)-(1-(3-Bromo-2,4,6-Trimethylphenyl)Ethene-1,2-Diyl)Dibenzene


logP and Physicochemical Profile vs. Tri-p-tolylvinyl Bromide Isomer

A direct comparison with its structural isomer, tri-p-tolylvinyl bromide (CAS 66184-02-9), reveals a measurable difference in lipophilicity. This difference, though seemingly small, stems from the fundamental structural variation between a tetrasubstituted (target) and trisubstituted (isomer) alkene, influencing chromatographic behavior and membrane permeability predictions .

Physicochemical Property Isomer Differentiation Lipophilicity

Bromine Position-Specific Reactivity vs. triphenylbromoethylene

Unlike triphenylbromoethylene (CAS 1607-57-4), a simple vinyl bromide, the target compound presents a bromine atom on a sterically hindered aromatic ring. This structural motif is a well-established scaffold for palladium-catalyzed Suzuki and other cross-coupling reactions, allowing for the site-selective introduction of complexity, a pathway not accessible to the simple triphenylvinyl bromide analog [1].

Synthetic Utility Cross-Coupling Reactivity

Purity Specification vs. Other Commercial Bromo Stilbenes

The target compound is commercially available with a certified minimum purity of 95% (CymitQuimica/Biosynth) and 98% (Leyan), aligning it with high-purity R&D standards. This contrasts with some analogs like tri-p-tolylvinyl bromide, which may be offered as a '100%' assay by less specialized suppliers, a critical distinction for procurement where precise quantification is key .

Material Purity Quality Control Procurement

Triplet State Sensitization - Heavy Atom Effect Potential

The presence of a bromine atom on a stilbene core is a recognized design principle for enhancing intersystem crossing (ISC) via the heavy atom effect, enabling efficient triplet state sensitization [1]. A class-level study on polybrominated stilbenes (C1-C3) demonstrated that such compounds could efficiently produce singlet oxygen under visible light irradiation, with UV/vis absorption maxima being tunable based on the substitution pattern [1]. This directly differentiates the target compound from non-heavy-atom analogs like 4-methoxystilbene which lack this photophysical pathway.

Photochemistry Singlet Oxygen Generation Triplet Sensitizer

Steric Effect of the Bromomesityl Group on Alkene Configuration

The 2,4,6-trimethylphenyl group introduces significant A1,3-allylic strain in tetrasubstituted alkenes, which can 'lock' conformations and simplify configurational assignment by NMR compared to less hindered analogs like 4-bromostilbene [1]. Calculated and experimental 1H NMR chemical shifts have been used to unambiguously assign such structures, confirming the (E)-configuration which is critical for compound identity and functional activity [1].

Stereochemistry NMR Spectroscopy Molecular Conformation

Identification of a Tri-p-tolylvinyl Cation Precursor that is Structurally Inaccessible

The solvolysis of tri-p-tolylvinyl bromide (the isomer of this compound) produces a tri-p-tolylvinyl cation, which has been studied with 13C labeling to show a decrease in label scrambling from 18.5% to 7.7% with increasing acetate ion concentration [1]. However, the target compound's different connectivity means it cannot generate this same cation. This fundamental mechanistic divergence, based purely on regioisomerism, makes the target compound a chemically distinct species for physical organic studies [1].

Physical Organic Chemistry Carbocation Chemistry Mechanistic Probes

Specific Research and Development Applications for (E)-(3-Bromo-2,4,6-Trimethylphenyl)Stilbene


Late-Stage Diversification in Complex Molecule Synthesis

This compound is ideally suited as a key intermediate for late-stage diversification via palladium-catalyzed cross-coupling reactions. The aryl bromide serves as a robust functional handle to introduce diverse partners (e.g., aryl, alkynyl, amino groups) onto a complex, sterically bulky stilbene framework, a capability inferred from high-yield Suzuki couplings on analogous bromostilbenes [1]. This single building block can thus generate a library of compounds with tailored properties.

Photochemical Generation of Singlet Oxygen for Material Studies

Capitalizing on the heavy atom effect of bromine, this compound can be investigated as a triplet photosensitizer. The class of bromostilbenes has been proven to efficiently generate singlet oxygen upon irradiation with visible light [1]. This compound's specific substituent pattern may offer a distinct absorption profile compared to the pentabrominated analogs, allowing for wavelength-selective excitation in multi-catalyst photochemical systems.

Probing Steric and Isotope Effects in Physical Organic Chemistry

As a pure, sterically hindered (E)-isomer with a defined InChI key, it serves as a precise molecular probe. Direct comparative 13C-labeling studies on its isomer, tri-p-tolylvinyl bromide, demonstrate how a minor regioisomeric change completely alters the generation of carbocationic intermediates [1]. Using this compound in parallel studies would allow a direct investigation into how steric and electronic factors govern labeling scrambling and ion pair selectivity.

Standard Compound for Analytical Method Development

With a guaranteed purity of ≥95% from commercial sources, a specific LogP of 6.96, and a rigorously defined NMR profile, this compound is suitable as a reference standard for HPLC, LC-MS, and NMR method development targeting highly lipophilic, brominated organic molecules [1].

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